3-Ethyl-5-oxopyrrolidine-3-carboxylicacid
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Overview
Description
3-Ethyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C7H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl 2-oxopyrrolidine-4-carboxylate with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of 3-Ethyl-5-oxopyrrolidine-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-Ethyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-Ethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxopyrrolidine-4-carboxylate
- 5-Oxo-3-pyrrolidinecarboxylic acid ethyl ester
- 2-Oxo-pyrrolidine-4-carboxylic acid ethyl ester
Uniqueness
3-Ethyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific ethyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-ethyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-7(6(10)11)3-5(9)8-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
OSLUURNKUIZGNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)NC1)C(=O)O |
Origin of Product |
United States |
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